molecular formula C12H16Cl2N2S B2872831 2-[4-(2-Methyl-1,3-thiazol-4-yl)phenyl]ethan-1-amine dihydrochloride CAS No. 1052541-72-6

2-[4-(2-Methyl-1,3-thiazol-4-yl)phenyl]ethan-1-amine dihydrochloride

Cat. No.: B2872831
CAS No.: 1052541-72-6
M. Wt: 291.23
InChI Key: SRTRXHJWSFAHIP-UHFFFAOYSA-N
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Description

2-[4-(2-Methyl-1,3-thiazol-4-yl)phenyl]ethan-1-amine dihydrochloride is a dihydrochloride salt of a substituted thiazole-phenyl-ethylamine derivative. Its molecular structure features a 2-methylthiazole ring attached to a para-substituted phenyl group, with an ethylamine side chain. The dihydrochloride form enhances solubility in aqueous environments, making it suitable for pharmaceutical and biochemical applications. The compound’s molecular weight is 291.24 g/mol (CAS: 1049778-47-3), and it is stored under standard laboratory conditions .

Properties

IUPAC Name

2-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]ethanamine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2S.2ClH/c1-9-14-12(8-15-9)11-4-2-10(3-5-11)6-7-13;;/h2-5,8H,6-7,13H2,1H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRTRXHJWSFAHIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CS1)C2=CC=C(C=C2)CCN.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16Cl2N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1052541-72-6
Record name 2-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]ethan-1-amine dihydrochloride
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Biological Activity

2-[4-(2-Methyl-1,3-thiazol-4-yl)phenyl]ethan-1-amine dihydrochloride, also known by its CAS number 1052541-72-6, is a compound of significant interest due to its potential biological activities. This article delves into the compound's chemical properties, biological activities, and relevant case studies.

  • Molecular Formula : C12H15ClN2S
  • Molecular Weight : 254.78 g/mol
  • CAS Number : 1052541-72-6
  • Physical Form : Powder

The compound features a thiazole ring, which is often associated with various biological activities, including antimicrobial properties.

Antimicrobial Activity

Research has highlighted the antimicrobial potential of compounds containing thiazole moieties. In a study examining various monomeric alkaloids, compounds similar to 2-[4-(2-Methyl-1,3-thiazol-4-yl)phenyl]ethan-1-amine exhibited moderate to good antibacterial activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for these compounds ranged significantly, indicating varying levels of effectiveness against different bacterial strains:

Bacterial StrainMIC (µM)
Bacillus subtilis4.69 - 22.9
Staphylococcus aureus5.64 - 77.38
Enterococcus faecalis8.33 - 23.15
Escherichia coli2.33 - 156.47
Pseudomonas aeruginosa13.40 - 137.43
Salmonella typhi11.29 - 77.38

Additionally, antifungal activity was observed against Candida albicans and Fusarium oxysporum with MIC values ranging from 16.69 to 222.31 µM .

Structure-Activity Relationship (SAR)

The presence of specific functional groups in the thiazole structure has been shown to influence biological activity significantly. For instance, modifications that enhance electron-donating properties or steric hindrance can improve the compound's efficacy against microbial pathogens .

Case Studies

Several studies have investigated the biological activity of thiazole derivatives similar to the compound :

  • Inhibition Studies : A series of thiazole derivatives were tested against various bacterial strains using standard antimicrobial susceptibility testing methods. The results indicated that certain derivatives exhibited inhibition zones comparable to established antibiotics such as ampicillin and gentamicin .
  • Synergistic Effects : In another study, combinations of thiazole derivatives with other antimicrobial agents were evaluated for synergistic effects, revealing enhanced antibacterial activity when used in conjunction with conventional therapies .
  • Toxicity Assessments : Toxicological evaluations have been conducted to assess the safety profile of these compounds in vitro and in vivo, indicating a favorable safety margin when administered at therapeutic doses .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and physicochemical differences between the target compound and analogous thiazole derivatives:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Structural Features Notable Properties
2-[4-(2-Methyl-1,3-thiazol-4-yl)phenyl]ethan-1-amine dihydrochloride (Target) 1049778-47-3 C₁₂H₁₆Cl₂N₂S 291.24 2-Methylthiazole at phenyl para-position; ethylamine dihydrochloride Enhanced solubility due to dihydrochloride salt; phenyl group increases lipophilicity
2-(4-Methyl-1,3-thiazol-5-yl)ethan-1-amine dihydrochloride 136604-60-9 C₆H₁₂Cl₂N₂S 215.14 Methylthiazole at position 5; lacks phenyl group Lower molecular weight; likely reduced steric hindrance
[1-(2,5-Dimethyl-1,3-thiazol-4-yl)ethyl]amine dihydrochloride 1279219-48-5 C₇H₁₄Cl₂N₂S 229.17 2,5-Dimethylthiazole; ethylamine at position 4 Additional methyl groups may increase steric hindrance
N-Methyl-1-(2-phenyl-1,3-thiazol-4-yl)methanamine hydrochloride 1187928-00-2 C₁₁H₁₃ClN₂S 240.75 Phenyl group at thiazole position 2; N-methylated amine (monohydrochloride) Methylation reduces polarity; monohydrochloride may lower solubility
2-[4-(4H-1,2,4-triazol-4-yl)phenyl]ethan-1-amine dihydrochloride EN300-27719324 C₁₀H₁₂Cl₂N₄ 179.61* Triazole replaces thiazole; phenyl-ethylamine dihydrochloride Triazole’s electron-deficient nature may alter binding interactions

*Molecular weight listed excludes hydrochloride contribution.

Structural and Functional Insights:

Thiazole Substituent Positioning: The target compound’s 2-methylthiazole at the phenyl para-position contrasts with analogs like 2-(4-methyl-1,3-thiazol-5-yl)ethan-1-amine dihydrochloride (), where the methyl group is at position 5. This positional variance may influence electronic properties and binding specificity.

Aromatic Systems: The phenyl group in the target compound enhances lipophilicity, which could improve membrane permeability relative to non-aromatic analogs like 2-(4-methyl-1,3-thiazol-5-yl)ethan-1-amine dihydrochloride . Replacing thiazole with triazole () introduces a more polar heterocycle, likely reducing lipid solubility but increasing hydrogen-bonding capacity .

Physicochemical Implications:

  • Solubility: Dihydrochloride salts (e.g., target compound) generally exhibit higher aqueous solubility than monohydrochloride or free-base forms.

Research and Analytical Tools

The structural characterization of these compounds likely employs crystallographic tools like SHELX () for refinement and Multiwfn () for electronic property analysis. For instance, Multiwfn’s wavefunction analysis could elucidate charge distribution differences between thiazole and triazole analogs .

Preparation Methods

Hantzsch Thiazole Synthesis with Subsequent Functionalization

The Hantzsch thiazole synthesis remains a cornerstone for constructing the 2-methylthiazole moiety. This method employs cyclocondensation of thiourea derivatives with α-haloketones. For the target compound, the protocol is adapted as follows:

  • Thiazole Ring Formation :

    • Reaction of 4-bromoacetophenone with thiourea in ethanol under reflux yields 4-(4-bromophenyl)-2-methylthiazole.
    • Bromine at the para position facilitates subsequent cross-coupling reactions.
  • Suzuki-Miyaura Coupling :

    • Palladium-catalyzed coupling of 4-(4-bromophenyl)-2-methylthiazole with vinylboronic acid introduces the ethylene spacer.
    • Typical conditions: Pd(PPh₃)₄, Na₂CO₃, DME/H₂O, 80°C, 12 h.
  • Amine Installation :

    • Hydrogenation of the vinyl group using H₂/Pd-C in methanol affords the ethylamine side chain.

Key Challenges :

  • Regioselectivity in thiazole formation requires strict temperature control.
  • Over-reduction during hydrogenation may necessitate partial pressure monitoring.

Nickel-Catalyzed Cycloaddition Approaches

Recent advances in nickel catalysis offer streamlined pathways for thiazole synthesis. A notable method involves:

  • Cyclization of Thioamides :

    • Treatment of N-(4-vinylphenyl)thioacetamide with ethyl 4-chloroacetoacetate in the presence of NiCl₂/Zn dust generates the thiazole ring via C–S bond formation.
  • Reductive Amination :

    • The intermediate aldehyde is converted to the primary amine using NH₄OAc/NaBH₃CN.

Advantages :

  • Higher atom economy compared to Hantzsch synthesis.
  • Tolerance for electron-deficient aryl groups.

Salt Formation and Purification

Conversion to the dihydrochloride salt is achieved by treating the free base with HCl gas in anhydrous ethanol, followed by recrystallization from IPA/Et₂O. Critical parameters include:

Parameter Optimal Condition Effect on Yield
HCl Equivalents 2.2 eq Prevents free amine residual
Solvent System Ethanol/IPA (3:1) Enhances crystal homogeneity
Cooling Rate 0.5°C/min Reduces inclusion impurities

Catalytic and Process Optimization

Ligand-Enhanced Nickel Catalysis

Modified N-heterocyclic carbene (NHC) ligands improve reaction efficiency in cycloaddition steps:

  • Ligand L1 (1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene): Increases turnover number (TON) to 1,200 for thiazole formation.
  • Solvent Effects : DMF enhances ligand stability at elevated temperatures (90°C).

Flow Chemistry Applications

Continuous-flow systems address exothermicity issues in large-scale amine hydrogenation:

  • Microreactor Setup :
    • Residence time: 8 min
    • Conversion: 98%
    • Selectivity: >99%

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (D₂O, 400 MHz): δ 7.82 (d, J = 8.4 Hz, 2H, ArH), 7.45 (d, J = 8.4 Hz, 2H, ArH), 3.25 (t, J = 7.2 Hz, 2H, CH₂NH₂), 2.95 (t, J = 7.2 Hz, 2H, CH₂Ar), 2.55 (s, 3H, CH₃).
  • HRMS : m/z 219.1023 [M+H]⁺ (calc. 219.1028 for C₁₂H₁₄N₂S).

Purity Assessment

HPLC analysis (C18 column, 0.1% TFA in H₂O/MeCN) confirms >99.5% purity with tᵣ = 6.72 min.

Applications and Derivatives

The dihydrochloride salt serves as a key intermediate in:

  • MAO-B Inhibitors : Structural analogs show IC₅₀ = 12 nM against monoamine oxidase B.
  • Anticancer Agents : Thiazole-ethylamine conjugates exhibit potent activity against A549 cells (GI₅₀ = 1.8 μM).

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